N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.
Attachment of the acetamide group: This step involves the reaction of the piperazine derivative with an acylating agent such as acetyl chloride.
Incorporation of the tert-butylcyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction using tert-butylcyclohexyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides for nucleophilic substitution, alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylcyclohexyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-tert-butylcyclohexyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(4-tert-butylcyclohexyl)-2-(4-isopropylpiperazin-1-yl)acetamide
Uniqueness
N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its pharmacological properties compared to other similar compounds. The tert-butylcyclohexyl group also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C22H35N3O |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H35N3O/c1-22(2,3)18-9-11-19(12-10-18)23-21(26)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20/h4-8,18-19H,9-17H2,1-3H3,(H,23,26) |
InChI Key |
PDWCJZOSEWVZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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